molecular formula C10H15ClN2O B11818329 N'-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride

N'-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride

Katalognummer: B11818329
Molekulargewicht: 214.69 g/mol
InChI-Schlüssel: CKAOAPAOZPYJII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy group, a propan-2-yl group, and a benzenecarboximidamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride typically involves the reaction of 4-isopropylbenzenecarboximidamide with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidamide moiety can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-isopropylbenzaldehyde.

    Reduction: Formation of 4-isopropylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, such as the modulation of signaling pathways and the alteration of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-hydroxy-4-isopropylbenzimidamide
  • 4-isopropylbenzenecarboximidamide
  • N’-hydroxy-4-propan-2-yloxybenzenecarboximidamide

Uniqueness

N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy group allows for oxidation reactions, while the imidamide moiety provides opportunities for reduction and substitution reactions. This versatility makes it a valuable compound in various research applications .

Eigenschaften

Molekularformel

C10H15ClN2O

Molekulargewicht

214.69 g/mol

IUPAC-Name

N'-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-7(2)8-3-5-9(6-4-8)10(11)12-13;/h3-7,13H,1-2H3,(H2,11,12);1H

InChI-Schlüssel

CKAOAPAOZPYJII-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C(=NO)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.